
2-(4-Methylthiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methylthiazol-2-yl)propan-1-amine, commonly referred to as MTPA, is an organic compound with a molecular formula of C5H10N2S. It is a colorless, volatile liquid with a molecular weight of 134.22 g/mol. MTPA is an important intermediate in the synthesis of numerous pharmaceuticals, as well as in the synthesis of several industrial chemicals. It is also known to be a useful reagent in organic synthesis.
Scientific Research Applications
Biological Activities
Thiazoles, including “2-(4-Methylthiazol-2-yl)propan-1-amine”, have been found to have a wide range of biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Pharmaceutical Applications
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole . Also, they are used as an antidepressant drug (pramipexole) , antiulcer agent (nizatidine) , anti-inflammatory drug (meloxicam) , HIV/AIDS drug (ritonavir) , and cancer treatment drug (tiazofurin) .
Industrial Applications
Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They are used in the field of photosensitizers, rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .
Antioxidant Properties
Some derivatives of “2-(4-Methylthiazol-2-yl)propan-1-amine” have been synthesized and tested for their antioxidant properties .
Antimicrobial Activity
The synthesized compounds of “2-(4-Methylthiazol-2-yl)propan-1-amine” have shown significant antimicrobial activity . For example, one of the synthesized compounds exhibited a significant zone of inhibition, which was nearer to the standard drug gentamycin .
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(3-8)7-9-6(2)4-10-7/h4-5H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPDFRBRTYGSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640568 |
Source


|
| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
CAS RN |
1017185-91-9 |
Source


|
| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)
![1H-Pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B1291010.png)
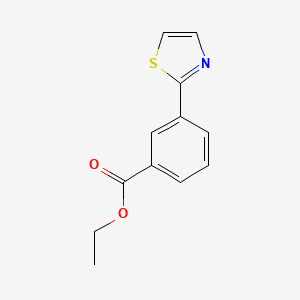

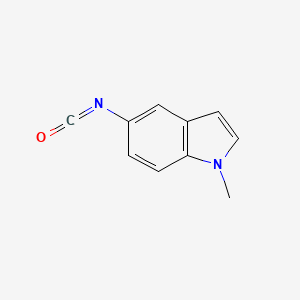
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1291016.png)
![5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291017.png)

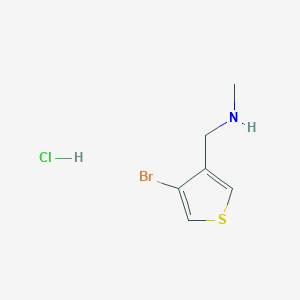
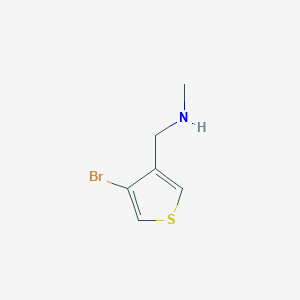
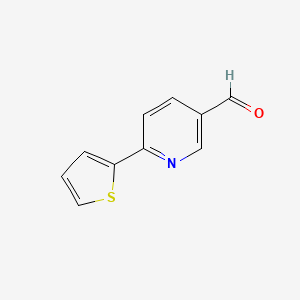
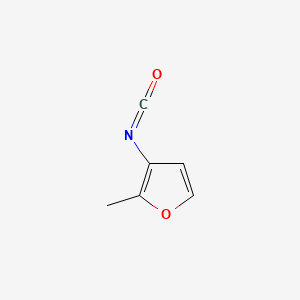
![{4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol](/img/structure/B1291024.png)
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)